molecular formula C18H19NO2 B15187309 4'-sec-Butyl-4-nitrostilbene, (E)- CAS No. 345667-62-1

4'-sec-Butyl-4-nitrostilbene, (E)-

Cat. No.: B15187309
CAS No.: 345667-62-1
M. Wt: 281.3 g/mol
InChI Key: TZPBCAHWDIRNGF-SNAWJCMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-sec-butyl-4-nitrostilbene, (E)-, typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-nitrobenzaldehyde and sec-butylbenzene.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-nitrobenzaldehyde and sec-butylbenzene in the presence of a base such as sodium hydroxide. This reaction forms the stilbene backbone.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4’-sec-butyl-4-nitrostilbene, (E)-, may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

4’-sec-butyl-4-nitrostilbene, (E)-, undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions where the aromatic rings are oxidized to form quinones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Reduction: 4’-sec-butyl-4-aminostilbene.

    Oxidation: 4’-sec-butyl-4-nitroquinone.

    Substitution: Various substituted stilbenes depending on the substituent introduced.

Scientific Research Applications

4’-sec-butyl-4-nitrostilbene, (E)-, has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-sec-butyl-4-nitrostilbene, (E)-, involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-nitrostilbene: Lacks the sec-butyl group, making it less hydrophobic.

    4’-sec-butylstilbene: Lacks the nitro group, reducing its reactivity.

    4’-methyl-4-nitrostilbene: Contains a methyl group instead of a sec-butyl group, altering its steric properties.

Uniqueness

4’-sec-butyl-4-nitrostilbene, (E)-, is unique due to the presence of both the nitro and sec-butyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

345667-62-1

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

1-butan-2-yl-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C18H19NO2/c1-3-14(2)17-10-6-15(7-11-17)4-5-16-8-12-18(13-9-16)19(20)21/h4-14H,3H2,1-2H3/b5-4+

InChI Key

TZPBCAHWDIRNGF-SNAWJCMRSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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